molecular formula C18H26N2O5 B1327081 1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid CAS No. 1142209-81-1

1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid

Cat. No. B1327081
M. Wt: 350.4 g/mol
InChI Key: SHRUXHHMCQWNQW-UHFFFAOYSA-N
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Description

The compound “1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid” is a complex organic molecule . It contains several functional groups, including an ethoxycarbonyl group, a dimethyl-1H-pyrrol group, a propanoyl group, and a piperidine-4-carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The molecular formula is C18H26N2O5 . Unfortunately, the specific 3D structure is not available in the search results.

Scientific Research Applications

  • Synthesis of Pharmacologically Relevant Compounds : A study by Bijev, Prodanova, and Nankov (2003) reported the synthesis of new substituted 1H-1-pyrrolylcarboxamides with potential pharmacological interest. This synthesis involved compounds similar to the one and explored their characteristics using techniques like NMR and IR spectroscopy (Bijev, Prodanova, & Nankov, 2003).

  • Cardiovascular Activity and Electrochemical Oxidation Studies : Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which is structurally related to the compound of interest. Their research provided insights into the electrochemical behavior and potential therapeutic applications of these compounds (Krauze et al., 2004).

  • Reactions with Hydrazines : Research by Mikhed’kina et al. (2009) explored the reaction of a similar compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, with substituted hydrazines. This study contributed to understanding the chemical behavior and potential applications of such compounds in synthesizing pyrazoles (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

  • Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate : Milosevic et al. (2015) conducted a study on the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary amines, including pyrrolidine and piperidine, to produce carboxamides. This research contributes to the understanding of efficient synthesis methods involving compounds similar to the one of interest (Milosevic et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1-[3-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-4-25-18(24)16-11(2)14(12(3)19-16)5-6-15(21)20-9-7-13(8-10-20)17(22)23/h13,19H,4-10H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUXHHMCQWNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)N2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116455
Record name 4-Piperidinecarboxylic acid, 1-[3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]-1-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid

CAS RN

1142209-81-1
Record name 4-Piperidinecarboxylic acid, 1-[3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]-1-oxopropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]-1-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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